- Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra base, Tetrahedron Letters, 2020, 61(5),
Cas no 90-00-6 (2-Ethylphenol)
2-Ethylphenol structure
Product Name:2-Ethylphenol
Numero CAS:90-00-6
MF:C8H10O
MW:122.164402484894
MDL:MFCD00002249
CID:34541
PubChem ID:6997
Update Time:2025-10-28
2-Ethylphenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Ethylphenol
- Phlorol
- 2-Ethylphenolneat
- o-Ethylphenol
- 2-Et-C6H4OH
- 2-Ethylphenazin
- 2-ethyl-phenazine
- ethyl-Phenol
- o-Hydroxyethylbenzene
- ortho-ethylphenol
- Phenazine,2-ethyl
- PHENOL, 2-ETHYL-
- PHENOL,2-ETHYL
- Phenol, o-ethyl-
- ETHYLPHENOL
- 1-Hydroxy-2-ethylbenzene
- 1-Ethyl-2-hydroxybenzene
- Phenol, ethyl-
- Florol
- o-Ethyl phenol
- 2-Ethyl-phenol
- Florol [Czech]
- Benzene, 1-ethyl-2-hydroxy-
- IXQGCWUGDFDQMF-UHFFFAOYSA-N
- 355O0P4JU7
- DSSTox_CID_2479
- DSSTox_RID_76599
- DSSTox_GSID_22479
- 2-ethyl phenol
- o-Hydroxyethylbenz
- 2-Ethylphenol (ACI)
- Phenol, o-ethyl- (8CI)
- NSC 10112
-
- MDL: MFCD00002249
- Inchi: 1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3
- Chiave InChI: IXQGCWUGDFDQMF-UHFFFAOYSA-N
- Sorrisi: OC1C(CC)=CC=CC=1
- BRN: 1099397
Proprietà calcolate
- Massa esatta: 122.07300
- Massa monoisotopica: 122.073165
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 1
- Complessità: 80.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 20.2
- Carica superficiale: 0
- Conta Tautomer: 3
Proprietà sperimentali
- Colore/forma: Liquido incolore. Odora di fenolo.
- Densità: 1.037 g/mL at 25 °C(lit.)
- Punto di fusione: −18 °C (lit.)
- Punto di ebollizione: 195-197 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 172,4 ° f
Celsius: 78 ° c - Indice di rifrazione: n20/D 1.536(lit.)
- Coefficiente di ripartizione dell'acqua: Insolubile
- Stabilità/Periodo di validità: Stable. Combustible. Incompatible with acid chlorides, acid anhydrides, oxidizing agents.
- PSA: 20.23000
- LogP: 1.95460
- Merck: 3839
- Solubilità: È facilmente solubile in etanolo, etere, benzene, acido acetico glaciale e quasi insolubile in acqua. Una volta raffreddati a -30 ℃, i cristalli metastatici possono precipitare.
- Sensibilità: Sensibile all'aria e alla luce
2-Ethylphenol Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H302-H315-H318-H335
- Dichiarazione di avvertimento: P261-P280-P305 + P351 + P338
- Numero di trasporto dei materiali pericolosi:UN 3145 8/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 22-37/38-41
- Istruzioni di sicurezza: S36/37/39-S45-S26
- CODICI DEL MARCHIO F FLUKA:8
- RTECS:SL4025000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:8
- PackingGroup:III
- TSCA:Yes
- Termine di sicurezza:8
- Gruppo di imballaggio:III
- Frasi di rischio:R20/21/22; R34
2-Ethylphenol Dati doganali
- CODICE SA:29071900
- Dati doganali:
Codice doganale cinese:
2907199090Panoramica:
2907199090 Altri monofenoli. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2907199090 altri monofenoli IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%
2-Ethylphenol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156225-100ML |
2-Ethylphenol |
90-00-6 | >98.0%(GC) | 100ml |
¥516.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156225-25ML |
2-Ethylphenol |
90-00-6 | >98.0%(GC) | 25ml |
¥176.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156225-500ML |
2-Ethylphenol |
90-00-6 | >98.0%(GC) | 500ml |
¥2073.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156225-5ml |
2-Ethylphenol |
90-00-6 | >98.0%(GC) | 5ml |
¥44.90 | 2023-09-03 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E44000-5G |
2-Ethylphenol |
90-00-6 | 5g |
¥266.14 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E44000-25G |
2-Ethylphenol |
90-00-6 | 25g |
¥829.44 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E44000-100G |
2-Ethylphenol |
90-00-6 | 100g |
¥1797.38 | 2023-11-09 | ||
| TRC | E925965-1g |
2-Ethylphenol |
90-00-6 | 1g |
$ 58.00 | 2023-09-07 | ||
| TRC | E925965-5g |
2-Ethylphenol |
90-00-6 | 5g |
$69.00 | 2023-05-18 | ||
| TRC | E925965-10g |
2-Ethylphenol |
90-00-6 | 10g |
$87.00 | 2023-05-18 |
2-Ethylphenol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; rt; 24 h, 100 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Diphenylphosphine , Potassium tert-butoxide Solvents: Dimethylformamide ; 10 min, rt
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Riferimento
- A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK, Organic & Biomolecular Chemistry, 2021, 19(35), 7633-7640
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine , Oxygen Catalysts: Eosin (Amberlite IRA 900 Cl-supported) Solvents: Acetonitrile , Water ; 36 h, rt
Riferimento
- Polymer-supported eosin Y as a reusable photocatalyst for visible light mediated organic transformations, New Journal of Chemistry, 2019, 43(46), 17974-17979
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide , Lithium aluminum hydride Catalysts: Cobalt(II) acetylacetonate Solvents: Toluene ; rt → 140 °C; 24 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
Riferimento
- Highly selective reductive cleavage of aromatic carbon-oxygen bonds catalyzed by a cobalt compound, Catalysis Communications, 2014, 52, 36-39
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Riferimento
- Reduction of enols. New synthesis of certain methoxybenzosuberenes via hydrogenation of dehydroacetic acids, Journal of the American Chemical Society, 1956, 78, 3201-5
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 3 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Cerium trichloride Solvents: Ethanol ; 20 min, rt
1.3 Reagents: Sodium borohydride Solvents: Ethanol ; -5 °C; 15 min, -5 °C
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Cerium trichloride Solvents: Ethanol ; 20 min, rt
1.3 Reagents: Sodium borohydride Solvents: Ethanol ; -5 °C; 15 min, -5 °C
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Riferimento
- Deoxygenation of α,β-unsaturated acylphenols through ethyl o-acylphenylcarbonates with Luche reduction, Tetrahedron Letters, 2013, 54(22), 2776-2780
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane ; 24 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- New Morita-Baylis-Hillman (MBH) phosphonium salts from alcohols to the synthesis of 2-alkenyl- and 2-alkylidenecyclohexenones, Journal of Molecular Structure, 2023, 1286,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Riferimento
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
,
International Journal of Biological Macromolecules,
2021,
193,
319-327
Metodo di produzione 10
Condizioni di reazione
1.1 250 h
Riferimento
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
,
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
Metodo di produzione 11
Condizioni di reazione
1.1 500 °C
Riferimento
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions, Molecular Catalysis, 2019, 465, 33-42
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
Riferimento
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin, Chemical Engineering Journal (Amsterdam, 2022, 442,
Metodo di produzione 13
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 (immobilized on imidazolium-based silica supported ionic liquid) Solvents: Mesitylene ; 16 h, 50 bar, 175 °C
Riferimento
- Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst, Chemical Communications (Cambridge, 2020, 56(66), 9509-9512
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Phenol , Tetrafluoroboric acid , Ruthenium, tetracarbonyl-μ-hydrotrihydro-μ-hydroxy-μ3-hydroxy-μ4-oxotetrakis(tri… Solvents: Dichloromethane ; 15 min, rt
1.2 Reagents: Hydrogen Solvents: 1,4-Dioxane ; 12 h, 2 atm, 130 °C
1.2 Reagents: Hydrogen Solvents: 1,4-Dioxane ; 12 h, 2 atm, 130 °C
Riferimento
- Scope and mechanistic analysis for chemoselective hydrogenolysis of carbonyl compounds catalyzed by a cationic ruthenium hydride complex with a tunable phenol ligand, Journal of the American Chemical Society, 2015, 137(34), 11105-11114
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Hydrazine , Potassium hydroxide Solvents: Ethylene glycol ; 3 h, reflux; 3 h, reflux
Riferimento
- Synthesis and antimicrobial activities of oxadiazoles, phthalazines and indolinones, Indian Journal of Chemistry, 2005, (6), 1267-1272
Metodo di produzione 17
Metodo di produzione 18
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide , Hydrogen Catalysts: Iron(III) acetylacetonate Solvents: Toluene ; 24 h, 5 MPa, 180 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
Riferimento
- Selective Reductive Cleavage of Inert Aryl C-O Bonds by an Iron Catalyst, Angewandte Chemie, 2013, 52(48), 12674-12678
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Hantzsch ester , Oxygen Catalysts: 2,3-Dihydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10(10aH)-dione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Divergent Synthesis of Bisphenols and Diaryl Ethers by Metal Compatible Organocatalytic Aerobic Oxidation of Boronic Acids, Advanced Synthesis & Catalysis, 2022, 364(17), 3059-3065
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Amberlyst A 26 Solvents: Ethylene glycol ; 65 min, reflux
Riferimento
- An efficient and environmentally friendly Wolff-Kishner reduction catalyzed by strong base anion-exchange resin, Organic Chemistry: An Indian Journal, 2008, 4(12), 537-539
Metodo di produzione 22
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Dimethyl sulfoxide , Water
Riferimento
- Reduction of aromatic aldehydes and ketones with acyloxy substituent at the ortho-position by NaBH4 in the presence of waters, Chemical Research in Chinese Universities, 1999, 15(2), 182-187
2-Ethylphenol Raw materials
2-Ethylphenol Preparation Products
- 3-Methylcatechol (488-17-5)
- Coumaran (496-16-2)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- 2,6-Dimethylnaphthalene (581-42-0)
- 2,3-Xylohydroquinone (608-43-5)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Guaiacol (90-05-1)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- Indane (496-11-7)
- 2,4,5-trimethylphenol (496-78-6)
- 1,7-Dimethylnaphthalene (575-37-1)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 7-Methylbenzofuran (17059-52-8)
2-Ethylphenol Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:90-00-6)Ethyl phenol
Numero d'ordine:sfd21801
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:39
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:90-00-6)2-Ethylphenol
Numero d'ordine:A1207376
Stato delle scorte:in Stock
Quantità:500ml
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 03:46
Prezzo ($):266.0
Email:sales@amadischem.com
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
(CAS:90-00-6)
Numero d'ordine:SDF378;SFD382
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 14:57
Prezzo ($):
Email:sales1@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:90-00-6)2-Ethylphenol
Numero d'ordine:LE11559
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:05
Prezzo ($):discuss personally
Email:18501500038@163.com
2-Ethylphenol Letteratura correlata
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
90-00-6 (2-Ethylphenol) Prodotti correlati
- 3855-26-3(2-Ethyl-4-methylphenol)
- 1687-64-5(2-Ethyl-6-methylphenol)
- 1006-59-3(2,6-Diethylphenol)
- 2219-79-6(2,4-xylenol, 6-ethyl-)
- 105052-80-0(4,4',4''-[(2-Hydroxybenzene-1,3,5-triyl)tris(methylene)]tris(2,6-dimethylphenol))
- 38024-75-8(Phenol, 2,4,6-triethyl-)
- 936-89-0(Phenol,2,4-diethyl-)
- 35050-88-5(Phenol,2,6-diethyl-4-methyl-)
- 876-20-0(2-Phenylethyl-1,1,2,2-d4-amine)
- 25429-37-2(Phenol, ethyl-)